(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole (S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17224339
InChI: InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2/t19-,29?/m1/s1
SMILES:
Molecular Formula: C22H16F3NO2S
Molecular Weight: 415.4 g/mol

(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC17224339

Molecular Formula: C22H16F3NO2S

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole -

Specification

Molecular Formula C22H16F3NO2S
Molecular Weight 415.4 g/mol
IUPAC Name (4S)-4-phenyl-2-[2-[4-(trifluoromethyl)phenyl]sulfinylphenyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2/t19-,29?/m1/s1
Standard InChI Key JZECEAGTHMUYKY-COBFLCELSA-N
Isomeric SMILES C1[C@@H](N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Canonical SMILES C1C(N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4

Introduction

Structural Overview

The compound features:

  • A 4,5-dihydrooxazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen.

  • A phenyl group attached at the 4-position.

  • A sulfinyl-substituted phenyl group at the 2-position, where the sulfinyl moiety contains a trifluoromethyl-substituted aromatic ring.

Key Characteristics:

  • Chirality: The compound has two stereogenic centers: one at the oxazole ring (S configuration) and another at the sulfinyl group (R configuration).

  • Molecular Formula: The exact molecular formula is determined based on its substituents but includes C, H, O, N, S, and F atoms.

  • Functional Groups: Includes aromatic rings, a sulfoxide group (-SO), and an oxazole moiety.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the Oxazole Ring: This is achieved through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

  • Introduction of Sulfinyl Group: The sulfoxide functional group is introduced using oxidation reactions on sulfides, often employing reagents like m-chloroperbenzoic acid (mCPBA).

  • Chiral Resolution: Enantiomerically pure compounds are obtained through chiral catalysts or resolution techniques.

General Reaction Scheme:

StepReagents/ConditionsOutcome
1Amino alcohol + carboxylic acid derivativeFormation of oxazole ring
2Sulfide + oxidizing agent (e.g., mCPBA)Sulfoxide formation
3Chiral catalyst or resolutionEnantiomerically enriched product

Spectroscopic Data:

  • NMR (Nuclear Magnetic Resonance):

    • Proton signals from aromatic rings and oxazole hydrogens.

    • Distinct signals for diastereotopic protons due to chirality.

  • IR (Infrared Spectroscopy):

    • Characteristic peaks for sulfoxide (~1030–1070 cm⁻¹).

    • Aromatic C-H stretching (~3000 cm⁻¹).

  • Mass Spectrometry:

    • Molecular ion peak confirming molecular weight.

    • Fragmentation patterns indicating sulfoxide cleavage.

Medicinal Chemistry

Compounds with similar structures are often investigated for:

  • Antimicrobial Activity: Oxazole derivatives exhibit antibacterial and antifungal properties.

  • Anti-inflammatory Potential: Trifluoromethyl groups enhance bioactivity by increasing lipophilicity and metabolic stability.

Synthetic Chemistry

This compound can act as:

  • A precursor for more complex molecules in pharmaceuticals.

  • A ligand in asymmetric catalysis due to its chiral centers.

Challenges in Research

  • Stereoselective Synthesis: Achieving high enantiopurity requires advanced catalysts or resolution methods.

  • Limited Data Availability: Detailed biological activity data for this specific compound might still be under investigation.

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